4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)-
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Overview
Description
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone derivatives typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Thiazolidinone derivatives are studied for their potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, thiazolidinone derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and antidiabetic agents.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial activities.
Pyrimidinones: Investigated for their antiviral potential.
Uniqueness
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
96733-51-6 |
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Molecular Formula |
C13H9Cl2N3OS |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-1-4-9(15)11(8)12-18(10(19)7-20-12)13-16-5-2-6-17-13/h1-6,12H,7H2 |
InChI Key |
IJXJFWVUARTVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
Origin of Product |
United States |
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